molecular formula C32H33N3O8 B606485 Carboxyrhodamine 110-PEG4-alkyne CAS No. 2055103-66-5

Carboxyrhodamine 110-PEG4-alkyne

Cat. No.: B606485
CAS No.: 2055103-66-5
M. Wt: 587.63
InChI Key: JXQJIYQBZLRJHC-UHFFFAOYSA-N
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Description

Carboxyrhodamine 110-PEG4-alkyne is a green fluorescent rhodamine dye known for its excellent solubility and photostability. This compound is a conjugate of carboxyrhodamine 110 with a polyethylene glycol (PEG) spacer and an alkyne functional group. The PEG spacer enhances solubility and reduces steric hindrance, making it suitable for labeling molecules in various biological and chemical applications .

Mechanism of Action

Target of Action

Carboxyrhodamine 110-PEG4-alkyne is primarily used as a fluorescent dye . It is an excellent green fluorescent rhodamine dye . The primary targets of this compound are the molecules that need to be labeled for imaging purposes .

Mode of Action

The compound works by attaching itself to the target molecule, thereby enabling the visualization of the target under a microscope . The long PEG4 spacer in the compound reduces any steric effect of the dye on the molecule to be labeled .

Biochemical Pathways

This compound does not directly interact with biochemical pathways. Instead, it serves as a tool for visualizing and studying these pathways. By labeling specific molecules, it allows researchers to track their movements and interactions within cells .

Pharmacokinetics

Its solubility in dmso, dmf, and meoh suggests that it could be well-absorbed in biological systems.

Result of Action

The primary result of this compound’s action is the production of green fluorescence when excited at 501 nm . This allows the labeled molecules to be visualized under a microscope. The compound and its derivatives are significantly more photostable than any other known green fluorescent dyes including Alexa 488 .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The fluorescence of the compound is completely insensitive to pH between 4 and 9 . Unlike Alexa 488, which is readily degraded under alkaline condition, this compound and its derivatives are highly stable under both acidic and basic conditions . This makes it a superior alternative to other green fluorescent dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carboxyrhodamine 110-PEG4-alkyne involves the conjugation of carboxyrhodamine 110 with a PEG4-alkyne linker. The reaction typically occurs under mild conditions using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxyl group of carboxyrhodamine 110. The PEG4-alkyne is then added to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Purification is typically achieved through high-performance liquid chromatography (HPLC) to obtain a product with over 95% purity .

Chemical Reactions Analysis

Types of Reactions: Carboxyrhodamine 110-PEG4-alkyne primarily undergoes click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne group of the dye and an azide-functionalized molecule .

Common Reagents and Conditions:

    Reagents: Copper sulfate (CuSO4), sodium ascorbate, azide-functionalized molecules.

    Conditions: The reaction is typically carried out in an aqueous or mixed solvent system at room temperature.

Major Products: The major product of the CuAAC reaction is a triazole-linked conjugate of this compound and the azide-functionalized molecule. This product retains the fluorescent properties of the dye, making it useful for various labeling applications .

Scientific Research Applications

Bioorthogonal Chemistry

One of the primary applications of Carboxyrhodamine 110-PEG4-alkyne is in bioorthogonal chemistry, particularly in labeling biomolecules and studying cellular processes. The compound can be utilized to visualize cellular components and interactions without interfering with biological systems.

Case Study: Labeling Cell Surfaces

In a study involving azide-modified cell surfaces, researchers employed this compound to label C2C12 myoblast cells. The fluorescent dye was covalently attached to azide groups on the cell surface using CuAAC. Fluorescence microscopy confirmed successful labeling, demonstrating the compound's utility in tracking cellular dynamics over time .

Drug Delivery Systems

This compound plays a significant role in the development of drug delivery systems. Its ability to form stable conjugates allows for targeted delivery of therapeutic agents.

Example: PROTAC Synthesis

The compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade specific proteins within cells. By incorporating this compound into PROTACs, researchers can enhance the solubility and efficacy of these therapeutic agents .

Materials Science

In materials science, this compound is utilized to create functional hydrogels through bioorthogonal cross-linking reactions. These hydrogels can be engineered for various applications, including tissue engineering and regenerative medicine.

Case Study: Living Functional Hydrogels

A study developed living functional hydrogels by cross-linking alkyne-modified polymers with azide-functionalized components using this compound. The resulting hydrogels exhibited excellent biocompatibility and could support cell growth, demonstrating their potential for use in tissue engineering applications .

Imaging and Diagnostics

The fluorescent properties of this compound make it an excellent candidate for imaging applications. It can be used as a probe for fluorescence microscopy and flow cytometry to visualize biological processes at the cellular level.

Application: Visualizing Lignification Dynamics

In plant biology, researchers have utilized this compound to visualize lignification dynamics in plants. By clicking the dye onto specific targets within plant tissues, scientists could monitor changes in lignin content over time, providing insights into plant development and responses to environmental stimuli .

Synthesis of Chemical Tools

This compound is also instrumental in synthesizing chemical tools for studying various biological systems. Its ability to form stable conjugates allows researchers to design probes that can selectively bind to target molecules.

Example: Mycomembrane Labeling

A novel alkyne-based probe was synthesized using this compound to label the mycomembrane of Corynebacteria. This study highlights the compound's versatility in developing specific probes for studying bacterial structures and functions .

Biological Activity

Carboxyrhodamine 110-PEG4-alkyne is a fluorescent dye that has garnered attention in various biological applications due to its unique properties, including high solubility, photostability, and compatibility with bioorthogonal chemistry. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

This compound is a derivative of carboxyrhodamine 110, featuring a PEG4 spacer that enhances solubility and reduces steric hindrance during labeling processes. The compound exhibits an absorption maximum at 501 nm and an emission maximum at 525 nm, making it suitable for use in fluorescence microscopy and other imaging techniques. Its molecular formula is C32H33N3O8C_{32}H_{33}N_{3}O_{8} with a molecular weight of 587.62 g/mol .

This compound primarily functions through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a widely used bioorthogonal reaction in chemical biology. This reaction allows for the selective labeling of biomolecules without interfering with natural cellular processes. The PEG4 linker enhances the compound's biocompatibility and stability in biological environments .

Applications in Biological Research

  • Fluorescent Labeling : this compound has been utilized for labeling proteins and other biomolecules in live cells. Its high photostability and insensitivity to pH changes allow for reliable imaging under various conditions .
  • Bioorthogonal Chemistry : The compound's compatibility with bioorthogonal reactions enables researchers to study protein interactions and dynamics in real-time, facilitating advancements in fields such as proteomics and cell biology .
  • Tissue Imaging : Studies have demonstrated the successful application of this compound in imaging lignification dynamics in plant tissues, showcasing its versatility beyond mammalian systems .

Case Study 1: Protein Synthesis Tracking

In a study investigating protein synthesis within microorganisms, this compound was conjugated to newly synthesized proteins via CuAAC. This allowed for effective visualization of protein localization within cells, demonstrating the dye's utility in tracking dynamic biological processes .

Case Study 2: Neuronal Uptake and Imaging

Research involving hippocampal neurons showed that disaccharides modified with Carboxyrhodamine 110 were internalized efficiently, allowing for confocal imaging of neuronal structures. At concentrations between 200 nM to 500 nM, over 80% of neurons exhibited uptake, indicating strong receptor-mediated internalization .

Comparative Analysis

The following table summarizes key characteristics of this compound compared to other fluorescent dyes:

PropertyThis compoundAlexa Fluor 488
Absorption Maximum (nm)501495
Emission Maximum (nm)525519
PhotostabilityHighModerate
pH SensitivityInsensitive (pH 4 - 9)Sensitive to alkaline
SolubilityExcellent (in DMF, DMSO)Moderate

Properties

IUPAC Name

2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N3O8/c1-2-10-39-12-14-41-16-17-42-15-13-40-11-9-35-31(36)21-3-6-24(27(18-21)32(37)38)30-25-7-4-22(33)19-28(25)43-29-20-23(34)5-8-26(29)30/h1,3-8,18-20,33H,9-17,34H2,(H,35,36)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQJIYQBZLRJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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